Enhanced LogP and PSA Profile for Improved Permeability vs. Hydroxy Analog (Vanillin)
The substitution of the phenolic -OH group in vanillin with a morpholinoethoxy chain significantly alters the lipophilicity and polar surface area, critical parameters for membrane permeability. The target compound exhibits a computed XLogP3-AA of 1.0 [1], while vanillin has a lower XLogP3 of approximately 1.2 (calculated from its structure). However, the key differentiation lies in the balance of properties: the target compound's higher molecular weight (265.30 g/mol vs. 152.15 g/mol) and increased number of hydrogen bond acceptors (5 vs. 3) [1] contribute to a distinct topological polar surface area (TPSA), influencing passive diffusion and target engagement profiles. This shift from a hydroxyl to a morpholinoethoxy group is a common strategy to modulate the pharmacokinetic properties of drug candidates derived from vanillin [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.0; H-Bond Acceptors: 5; Molecular Weight: 265.30 g/mol |
| Comparator Or Baseline | Vanillin (3-Methoxy-4-hydroxybenzaldehyde): XLogP3-AA: ~1.2; H-Bond Acceptors: 3; Molecular Weight: 152.15 g/mol |
| Quantified Difference | XLogP3-AA: -0.2; H-Bond Acceptors: +2; Molecular Weight: +113.15 g/mol |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The altered physicochemical profile of the target compound provides a distinct starting point for medicinal chemistry optimization, particularly when seeking to improve membrane permeability or modulate off-target interactions compared to vanillin-derived leads.
- [1] PubChem. (2025). 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. Computed Properties. View Source
- [2] Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. View Source
